N-(hydroxymethyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(hydroxymethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-4-9-6(11)5-3-7-1-2-8-5/h1-3,10H,4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYEWZHBIMZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation
One approach involves catalytic hydrogenation of pyrazine-2-carboxamide. This process uses hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and water as a solvent. Reaction conditions include:
- Temperature : 40°C
- Pressure : 20 bar hydrogen
- Catalyst : 10% Pd/C (10% w/w loading)
The reaction proceeds under mild conditions, ensuring selective reduction without over-hydrogenation. The product can be isolated by removing the catalyst and solvent through filtration and evaporation.
Enzymatic Conversion
Post-hydrogenation, enzymatic conversion is employed to modify the intermediate into the desired compound. Hydrolases like Flavourzyme® or leucine amide peptidase (LAP) are used:
- Reaction time: ~20 hours
- pH: Adjusted to ~7.8
- Temperature: Room temperature
This enzymatic step ensures regioselective modification of the carboxamide group.
Hydroxymethyl Functionalization
The hydroxymethyl group can be introduced via nucleophilic substitution or direct hydroxylation using reagents such as formaldehyde or Selectfluor®. For example:
- Using Selectfluor® in ionic liquids like BF4-BMIM results in yields of approximately 50% for hydroxylated derivatives.
Reaction Monitoring and Purification
Analytical Techniques
Reaction progress is monitored using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). These techniques help ensure high purity and yield of the final product.
Purification
Purification steps include:
- Filtration to remove catalysts.
- Evaporation under reduced pressure.
- Crystallization using solvents like hydrochloric acid for precipitating intermediates or final products.
Optimization Parameters
Solvent Selection
Water is preferred for catalytic hydrogenation due to its compatibility with Pd/C catalysts and ease of product isolation.
Temperature Control
Maintaining temperatures between 30°C and 60°C prevents side reactions during hydrogenation or enzymatic conversion.
Catalyst Recycling
Pd/C catalysts can be reused multiple times without significant loss in activity, reducing costs and waste.
Data Table: Summary of Reaction Conditions
| Step | Method | Key Conditions | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C in water | 40°C, 20 bar H₂ | High |
| Enzymatic Conversion | Flavourzyme®/LAP | pH ~7.8, Room temperature | Moderate |
| Hydroxymethyl Functionalization | Selectfluor® in BF4-BMIM | Ionic liquid medium | ~50 |
Chemical Reactions Analysis
Types of Reactions
N-(hydroxymethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid
Reduction: N-(aminomethyl)pyrazine-2-carboxamide
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(hydroxymethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(hydroxymethyl)pyrazine-2-carboxamide involves its conversion to pyrazinoic acid within bacterial cells. Pyrazinoic acid interferes with the fatty acid synthase I (FAS I) enzyme, which is essential for the synthesis of fatty acids required for bacterial growth and replication. This disruption leads to the inhibition of bacterial growth and ultimately results in cell death .
Comparison with Similar Compounds
Comparison with Similar Pyrazine-2-carboxamide Derivatives
Table 1: Key Pyrazine-2-carboxamide Derivatives and Their Activities
Structure-Activity Relationships (SAR)
Antimycobacterial Activity
- Alkyl Chain Length: Derivatives with longer alkylamino chains (e.g., heptyl or hexyl) exhibit enhanced activity against Mycobacterium tuberculosis. For example, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide achieved MIC = 0.78 µg/mL, attributed to increased lipophilicity facilitating membrane penetration .
- Halogenation : Chlorine substituents on the phenyl ring (e.g., 6-chloro-N-(4-chlorophenyl) derivatives) improve antimycobacterial efficacy, with log k values (lipophilicity) correlating with activity .
Antifungal and Antibacterial Activity
- Chlorinated Derivatives : Compounds like 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed moderate antifungal activity (MIC = 62.5 μmol/L against T. mentagrophytes), though less potent than fluconazole .
- Benzyl Halogenation : 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide demonstrated strong antibacterial activity against S. aureus (MIC = 7.81 µM), likely due to enhanced target binding via halogen interactions .
Enzyme Inhibition and Target Binding
Lipophilicity and Physicochemical Properties
Lipophilicity (log k) is critical for bioavailability:
- Chlorinated and tert-butyl-substituted derivatives (log k = 1.7563) exhibit higher antifungal activity but may face bioavailability challenges due to excessive hydrophobicity .
- Alkylamino derivatives balance lipophilicity and solubility, achieving optimal antimycobacterial activity without significant cytotoxicity (e.g., SI > 20 for 5-heptylamino analogs) .
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